molecular formula C13H18N4O B2416276 4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-92-2

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2416276
CAS No.: 881040-92-2
M. Wt: 246.314
InChI Key: WSFRIARZMZWOFB-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group and a dimethylamino phenyl group attached to a dihydropyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines.

Scientific Research Applications

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another compound with an aminoethyl group, used as a serine protease inhibitor.

    2-(4-dimethylaminophenyl)ethylamine: A compound with a similar dimethylamino phenyl group, used in various chemical syntheses.

Uniqueness

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-17(2)10-5-3-9(4-6-10)12-11(7-8-14)13(18)16-15-12/h3-6H,7-8,14H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFRIARZMZWOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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